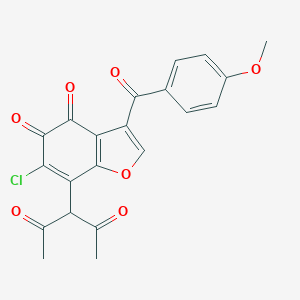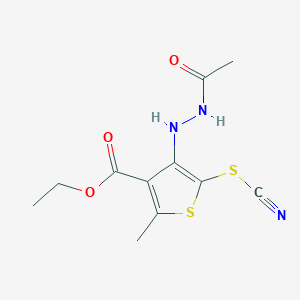![molecular formula C6H11ClO4S B273716 Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
Methyl 3-[(2-chloroethyl)sulfonyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2-chloroethyl)sulfonyl]propanoate, also known as CESP, is a chemical compound that has been used in scientific research for several years. It is a synthetic compound that has been synthesized using various methods, and it has been found to have several applications in scientific research.
科学的研究の応用
Methyl 3-[(2-chloroethyl)sulfonyl]propanoate has been used in several scientific research applications. It has been found to be a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can cause gene silencing. Inhibition of HDACs has been found to be useful in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
作用機序
The mechanism of action of Methyl 3-[(2-chloroethyl)sulfonyl]propanoate involves the inhibition of HDACs. It binds to the active site of HDACs and prevents the removal of acetyl groups from histones. This leads to the activation of genes that were previously silenced, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. It has also been found to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases. Additionally, this compound has been found to have neuroprotective effects, which can be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using Methyl 3-[(2-chloroethyl)sulfonyl]propanoate in lab experiments is its potency as an HDAC inhibitor. It has been found to be more potent than other HDAC inhibitors, which can lead to more effective results in experiments. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to some cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of Methyl 3-[(2-chloroethyl)sulfonyl]propanoate in scientific research. One direction is the development of more potent and less toxic HDAC inhibitors. Another direction is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, the use of this compound in the treatment of other diseases, such as cardiovascular disease and diabetes, is an area of future research.
合成法
The synthesis of Methyl 3-[(2-chloroethyl)sulfonyl]propanoate has been achieved using various methods. One of the methods involves the reaction of 3-hydroxypropanoic acid with thionyl chloride to form 3-chloropropanoic acid. The 3-chloropropanoic acid is then reacted with sodium sulfinyl chloride to form 3-(sulfinylchloro)propanoic acid. The final step involves the reaction of 3-(sulfinylchloro)propanoic acid with methyl alcohol to form this compound.
特性
分子式 |
C6H11ClO4S |
|---|---|
分子量 |
214.67 g/mol |
IUPAC名 |
methyl 3-(2-chloroethylsulfonyl)propanoate |
InChI |
InChI=1S/C6H11ClO4S/c1-11-6(8)2-4-12(9,10)5-3-7/h2-5H2,1H3 |
InChIキー |
RYFXRNARKYBQNB-UHFFFAOYSA-N |
SMILES |
COC(=O)CCS(=O)(=O)CCCl |
正規SMILES |
COC(=O)CCS(=O)(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)


![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)

